Scaffold Connectivity Differentiates This Compound from Established Aurora Kinase Inhibitor CYC116
The target compound features a pyrimidin-4-yl substituent at the thiazole 5-position and a 4-(trifluoromethyl)phenyl group at the thiazole 2-amine, whereas the clinical-stage aurora kinase inhibitor CYC116 adopts a pyrimidin-2-amine core linked to a 4-morpholinoaniline [1]. This connectivity switch reorients the hinge-binding heterocycle relative to the ribose pocket and alters the exit vector of the aniline moiety. No direct head-to-head enzymatic data are available; however, CYC116 achieves Ki values of 8.0 nM (Aurora A) and 9.2 nM (Aurora B) [1], and the target compound's distinct scaffold predicts occupancy of different kinome space.
| Evidence Dimension | Scaffold topology (pyrimidine-thiazole connectivity and aniline substitution) |
|---|---|
| Target Compound Data | Thiazole-2-amine core; pyrimidin-4-yl at thiazole 5-position; 4-CF3-phenyl at 2-amine |
| Comparator Or Baseline | CYC116: pyrimidin-2-amine core; 4-morpholinoaniline at 2-position; thiazol-5-yl at pyrimidine 4-position |
| Quantified Difference | Complete scaffold inversion (connectivity reversed); no quantitative selectivity ratio available due to absence of paired assay data. |
| Conditions | Structural comparison based on published crystal structure (PDB 1PXL for close analog) and CYC116 J. Med. Chem. 2010 SAR |
Why This Matters
For procurement decisions, this scaffold is not a generic alternative to CYC116 or its analogs; it represents a distinct chemical starting point for kinase selectivity screening.
- [1] Wang, S., Midgley, C.A., Scaërou, F., et al. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. J. Med. Chem. 2010, 53, 4367–4378. doi:10.1021/jm100292y. View Source
